4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide
Description
The compound 4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group at position 3 and a methyl group at position 1. The sulfide moiety links the pyrazole ring to a 4-methylphenyl group, enhancing lipophilicity and influencing intermolecular interactions.
Properties
IUPAC Name |
1-methyl-5-[(4-methylphenyl)sulfanylmethyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S2/c1-9-3-5-10(6-4-9)21-8-11-7-12-13(15(16,17)18)19-20(2)14(12)22-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEOHOAXZUOKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC3=C(S2)N(N=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide (CAS No. 338400-54-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-c]pyrazole core and a trifluoromethyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H13F3N2S2
- Molar Mass : 342.4 g/mol
Biological Activities
The compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. Notably, it has shown potential in targeting glucose metabolism pathways in cancer cells, which is critical for tumor growth and survival .
- Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The structure of this compound suggests it may act on pathways involved in inflammation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antiseptic or antibiotic agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological targets.
- The thieno[2,3-c]pyrazole core may interact with specific enzymes or receptors involved in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. A comparative analysis of similar compounds reveals the following insights:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-thieno[2,3-c]pyrazole | Structure | Anti-inflammatory |
| 4-Methoxyphenyl [1-methylthieno[2,3-c]pyrazol] methyl sulfide | Structure | Anticancer |
| 4-Fluorophenyl [1-methylthieno[2,3-c]pyrazol] methyl sulfide | Structure | Antimicrobial |
This table highlights the importance of substituents on the pyrazole core that enhance specific biological activities.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in various biological contexts:
- Antitumor Studies : A derivative of the compound was tested against BRAF(V600E) mutations in melanoma cells, showing promising results in inhibiting cell growth and inducing apoptosis .
- Anti-inflammatory Research : Compounds structurally related to this compound have been evaluated for their ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyrazole Derivatives
4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Structure : Replaces the methyl sulfide group with a triazole-thiol moiety.
- Properties : Commercial availability (CAS 338747-58-3) suggests its use in drug discovery or material science. The thiol group may enhance metal-binding capacity compared to the sulfide in the target compound .
Ethyl (4R,4aS,6aR,9S,11aR,11bS,E)-4,9,11b-trimethyl-8-(((1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl)methoxy)imino)tetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate (E25)
- Structure: Incorporates the thieno[2,3-c]pyrazole group into a complex isosteviol-based anticoagulant.
- Activity: Demonstrated a docking score of −8.2 kcal/mol, indicating strong binding to thrombin. The methoxyimino linker and ester group contrast with the sulfide in the target compound, likely altering pharmacokinetic profiles .
Pyrazole-Based Heterocycles with Sulfide/Sulfonyl Linkages
Pyroxasulfone (Agrochemical)
- Structure : Contains a pyrazole core with a difluoromethoxy group and sulfonyl-isoxazole linkage.
- Application : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The sulfonyl group enhances soil mobility compared to the sulfide in the target compound, which may reduce environmental persistence .
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Structure : 1,3,4-Oxadiazole ring substituted with a pyrazole-thioether group.
- Properties: Melting point 113–114°C, yield 83.3%.
Sulfide-Containing Pyrazole Derivatives
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one
Comparative Analysis of Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
